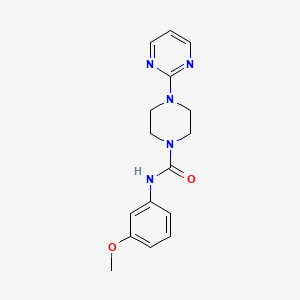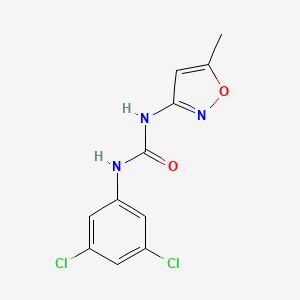
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (DCMU) is a chemical compound that is widely used in scientific research. It is a herbicide that inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. DCMU has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields.
作用机制
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea works by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons during photosynthesis. By blocking the electron transport chain, N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea prevents the production of ATP and NADPH, which are essential for photosynthesis.
Biochemical and physiological effects:
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have various biochemical and physiological effects, including:
1. Inhibition of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II.
2. Stimulation of respiration: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to stimulate respiration in some organisms, possibly by activating alternative electron transport pathways.
3. Induction of stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can induce stress responses in plants and other organisms, leading to changes in gene expression and physiological responses.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent inhibitor of photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis, making it a valuable tool for studying the mechanisms of photosynthesis.
2. Easy to use: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a stable compound that is easy to handle and store, making it a convenient tool for lab experiments.
3. Low toxicity: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has low toxicity to humans and animals, making it a safe compound to work with in the lab.
Limitations:
1. Non-specific effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have non-specific effects on cellular metabolism, making it difficult to interpret some experimental results.
2. Limited scope: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is primarily useful for studying photosynthesis and the electron transport chain, limiting its applications in other areas of research.
3. Variable effects: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can have variable effects on different organisms and under different experimental conditions, making it important to carefully control experimental variables.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, including:
1. Developing new herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis could be used to develop new herbicides that are more effective and environmentally friendly.
2. Studying alternative electron transport pathways: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to stimulate respiration could be used to study alternative electron transport pathways in organisms.
3. Investigating stress responses: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to induce stress responses could be used to study the mechanisms of stress responses in plants and other organisms.
4. Exploring other applications: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's unique properties could be explored for other applications in research, such as in the development of new drugs or materials.
合成方法
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 5-methylisoxazole in the presence of a base such as sodium hydroxide. The reaction produces N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea as a white crystalline solid with a melting point of 96-97°C.
科学研究应用
N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea has been used in scientific research for various purposes, including:
1. Studying photosynthesis: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea is a potent inhibitor of photosynthesis in plants, making it a useful tool for studying the mechanisms of photosynthesis.
2. Investigating the electron transport chain: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea blocks the electron transport chain in photosystem II, making it a valuable compound for studying the electron transport chain in general.
3. Developing herbicides: N-(3,5-dichlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea's ability to inhibit photosynthesis has led to the development of other herbicides that work in a similar manner.
属性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-2-10(16-18-6)15-11(17)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNGXWLWHWUVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381140.png)
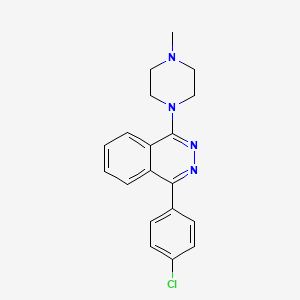
![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)
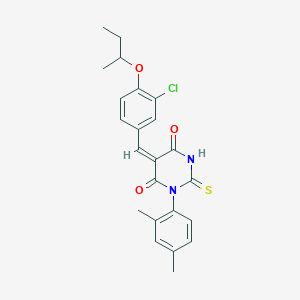
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)
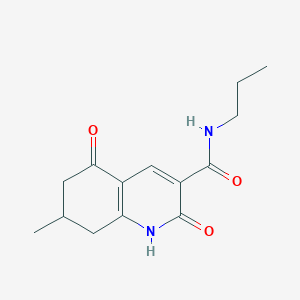
![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)

![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
